2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide
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Overview
Description
2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a nicotinamide core substituted with a chloro group and a tetrahydro-2H-pyran-4-yl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 5-chloronicotinic acid with appropriate amines under dehydrating conditions.
Introduction of the Tetrahydro-2H-pyran-4-yl Ether Moiety: This step involves the etherification of the nicotinamide core with tetrahydro-2H-pyran-4-ol using an acid catalyst.
Formation of the Amide Bond: The final step includes the coupling of the intermediate with 1-amino-1-oxopropan-2-yl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the chloro and tetrahydro-2H-pyran-4-yl ether moieties.
5-Chloronicotinamide: Lacks the tetrahydro-2H-pyran-4-yl ether moiety.
N-(1-amino-1-oxopropan-2-yl)nicotinamide: Lacks the chloro and tetrahydro-2H-pyran-4-yl ether moieties.
Uniqueness
2-{[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]formamido}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the tetrahydro-2H-pyran-4-yl ether moiety can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-amino-1-oxopropan-2-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c1-8(12(16)19)18-13(20)9-6-11(15)14(17-7-9)22-10-2-4-21-5-3-10/h6-8,10H,2-5H2,1H3,(H2,16,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJUBXMPRLCYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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